

A Comparative Analysis of Nystatin and Amphotericin B on Membrane Integrity

Author: BenchChem Technical Support Team. **Date:** December 2025

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Nystatin and Amphotericin B, both polyene macrolide antibiotics, are mainstays in the treatment of fungal infections. Their efficacy stems from their ability to compromise the integrity of the fungal cell membrane, leading to cell death. This guide provides a detailed comparative analysis of their effects on membrane integrity, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these critical antifungal agents.

Mechanism of Action: A Tale of Two Pores

Both **Nystatin** and Amphotericin B share a common mechanism of action: they bind preferentially to ergosterol, the primary sterol in fungal cell membranes, leading to the formation of pores or ion channels.^{[1][2][3][4][5]} This interaction disrupts the osmotic integrity of the membrane, causing leakage of essential intracellular components, such as potassium ions (K⁺), and ultimately leading to fungal cell death.^{[6][7][8]} While both drugs target ergosterol, they exhibit a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which accounts for their selective toxicity.^{[3][4]} However, this interaction with cholesterol is not negligible and is responsible for the dose-limiting toxicities associated with these drugs.^[3]

Recent research suggests that the interaction is more complex than simple pore formation. For Amphotericin B, a "sponge" model has been proposed where aggregates of the drug extract ergosterol from the membrane, leading to membrane stress and damage.^{[9][10]} While both

drugs form channels, the precise stoichiometry and architecture of these channels may differ, contributing to variations in their activity and toxicity profiles.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Quantitative Comparison of Membrane Permeabilization

The efficacy of **Nystatin** and Amphotericin B in disrupting membrane integrity can be quantified using various in vitro assays. The following tables summarize key comparative data.

Calcein Leakage from Liposomes

The calcein leakage assay is a common method to assess membrane permeabilization. Liposomes loaded with the fluorescent dye calcein at a self-quenching concentration are exposed to the drug. Disruption of the liposome membrane leads to the release and dilution of calcein, resulting in a measurable increase in fluorescence.

Drug	Liposome Composition	Maximal Calcein Leakage (%)	Reference
Nystatin	POPC/Ergosterol (67/33 mol%)	~55%	[4]
Amphotericin B	POPC/Ergosterol (67/33 mol%)	~60%	[4]
Nystatin	POPC/Cholesterol (67/33 mol%)	~15%	[4]
Amphotericin B	POPC/Cholesterol (67/33 mol%)	~20%	[4]

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine

These data indicate that both drugs are more effective at permeabilizing membranes containing ergosterol compared to cholesterol, confirming their selectivity for fungal cells. Amphotericin B appears to be slightly more potent in inducing leakage from both ergosterol and cholesterol-containing membranes under these experimental conditions.[\[4\]](#)

Antifungal Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. It is a standard measure of a drug's antifungal potency.

Organism	Drug	MIC Range (µg/mL)	Reference
Candida albicans	Nystatin	1 - >16	[1][3]
Candida albicans	Amphotericin B	0.125 - 1	[3]
Candida spp.	Nystatin	2 (MIC90)	[1]
Candida spp.	Amphotericin B	0.5 (MIC90)	[2]

MIC90: The concentration at which 90% of the tested isolates are inhibited.

The MIC data consistently demonstrate that Amphotericin B is generally more potent against Candida species than **Nystatin**, exhibiting lower MIC values.[1][2][3]

Experimental Protocols

Calcein Leakage Assay

This protocol describes a method to assess membrane permeabilization of liposomes by **Nystatin** and Amphotericin B.

1. Preparation of Calcein-Loaded Liposomes:

- Prepare a lipid film of the desired composition (e.g., POPC/ergosterol or POPC/cholesterol) in a round-bottom flask.
- Hydrate the lipid film with a solution of 70 mM calcein in a suitable buffer (e.g., Tris-HCl, pH 7.4) to form multilamellar vesicles (MLVs).[15]
- Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.

- Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).
- Separate the calcein-loaded LUVs from unencapsulated calcein using a size-exclusion chromatography column (e.g., Sephadex G-50).[16]

2. Fluorescence Measurement:

- Dilute the calcein-loaded liposomes in the assay buffer to a suitable concentration in a 96-well plate or a cuvette.
- Add varying concentrations of **Nystatin** or Amphotericin B to the liposome suspension.
- Monitor the increase in fluorescence intensity over time using a fluorescence spectrophotometer or plate reader with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.
- To determine the maximum leakage (100%), add a detergent (e.g., Triton X-100) to completely lyse the liposomes.[7]
- The percentage of calcein leakage is calculated as: % Leakage = $[(F_t - F_0) / (F_{\text{max}} - F_0)] * 100$ where F_t is the fluorescence at time t , F_0 is the initial fluorescence, and F_{max} is the maximum fluorescence after detergent lysis.

Potassium Ion (K⁺) Leakage Assay from Yeast Cells

This protocol outlines a method to measure the release of potassium ions from yeast cells upon treatment with **Nystatin** or Amphotericin B.

1. Yeast Cell Preparation:

- Culture yeast cells (e.g., *Saccharomyces cerevisiae* or *Candida albicans*) to the mid-logarithmic phase in an appropriate growth medium.
- Harvest the cells by centrifugation and wash them several times with a low-potassium buffer (e.g., MES-Tris, pH 6.0) to remove extracellular potassium.
- Resuspend the washed cells in the same low-potassium buffer to a specific cell density.

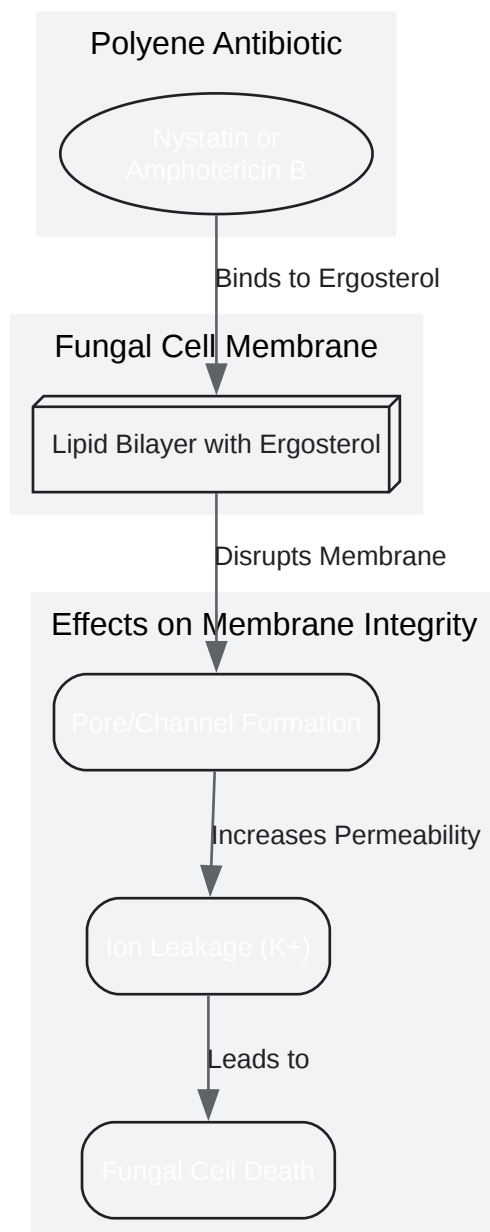
2. K⁺ Leakage Measurement:

- Add **Nystatin** or Amphotericin B at the desired concentrations to the yeast cell suspension.
- At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells.
- Collect the supernatant and measure the extracellular potassium concentration using a potassium-selective electrode or an atomic absorption spectrophotometer.
- To determine the total intracellular potassium, lyse a separate aliquot of the untreated cells (e.g., by boiling or acid treatment) and measure the potassium concentration.
- The percentage of K⁺ leakage is calculated as: $\% \text{ K}^+ \text{ Leakage} = (\text{Extracellular K}^+ \text{ at time } t / \text{Total Intracellular K}^+) * 100$

Visualizing the Mechanism of Action

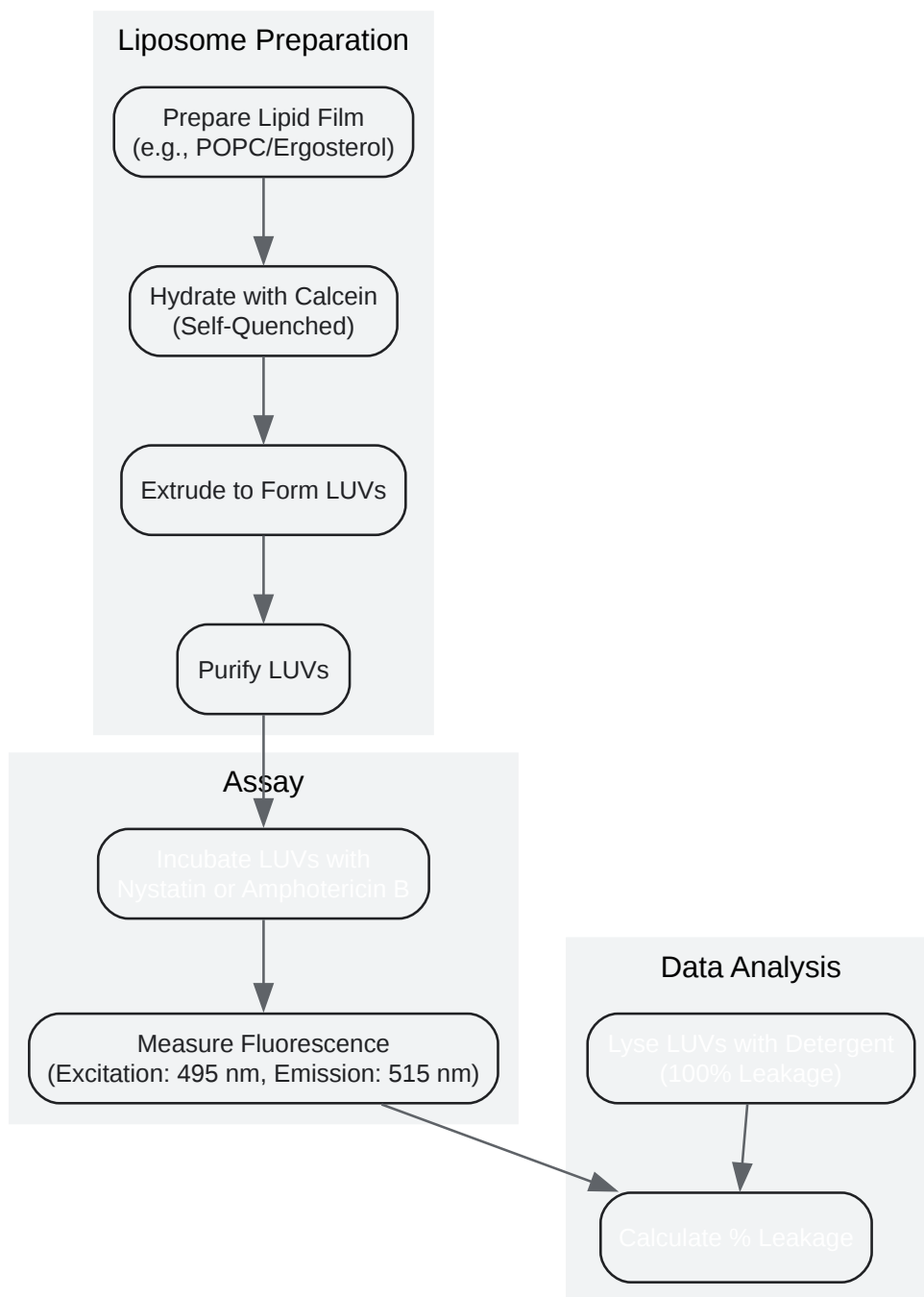
The following diagrams, generated using Graphviz, illustrate the key steps in the mechanism of action of **Nystatin** and Amphotericin B and the experimental workflow for the calcein leakage assay.

Mechanism of Action of Polyene Antibiotics

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Caption: Mechanism of polyene antibiotic action on the fungal cell membrane.

Calcein Leakage Assay Workflow



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Caption: Experimental workflow for the calcein leakage assay.

Conclusion

Both **Nystatin** and Amphotericin B are potent antifungal agents that disrupt fungal membrane integrity through their interaction with ergosterol. While their fundamental mechanism of action is similar, quantitative data suggests that Amphotericin B is generally more potent than **Nystatin** in permeabilizing membranes and inhibiting fungal growth. The choice between these agents in a research or clinical setting will depend on the specific application, the target organism, and considerations of toxicity. The experimental protocols and comparative data presented in this guide provide a foundation for further investigation and development of antifungal strategies.

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- To cite this document: BenchChem. [A Comparative Analysis of Nystatin and Amphotericin B on Membrane Integrity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7933818#comparative-analysis-of-nystatin-and-amphotericin-b-on-membrane-integrity]

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